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molecular formula C8H8F3NO B2889652 (2-Amino-4-(trifluoromethyl)phenyl)methanol CAS No. 186602-93-7

(2-Amino-4-(trifluoromethyl)phenyl)methanol

Cat. No. B2889652
M. Wt: 191.153
InChI Key: UBFFHFYJSAIIDB-UHFFFAOYSA-N
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Patent
US06093714

Procedure details

To a solution of 2-amino-4-trifluoromethylbenzoic acid (4.56 g, 22.2 mmol), prepared in the step (a), in tetrahydrofuran (100 ml) were added 10 M borane-dimethyl sulfide complex (4.4 ml, 44.0 mmol) and trimethyl borate (10 ml). The mixture was stirred under ice cooling for 10 min, at room temperature for 15 min, and at 45° C. for 17 hr. Subsequently, 2 ml of 10 M borane-dimethyl sulfide complex was added thereto, and a reaction was allowed to proceed at 45° C. for 15 hr. Thereafter, methanol was added to the reaction mixture under ice cooling to terminate the reaction. The reaction mixture was concentrated under reduced pressure, and the resultant powder was collected by filtration, washed with hexane, and then dried to give 2-amino-4-trifluoromethyl-1-hydroxymethylbenzene (4.08 g, 96%) as yellowish green powder.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].B(OC)(OC)OC.CO>O1CCCC1>[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:8]=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under ice cooling for 10 min, at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 45° C. for 17 hr
Duration
17 h
ADDITION
Type
ADDITION
Details
Subsequently, 2 ml of 10 M borane-dimethyl sulfide complex was added
WAIT
Type
WAIT
Details
to proceed at 45° C. for 15 hr
Duration
15 h
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resultant powder was collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.08 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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